4-Chloro-8-fluoroquinoline
Overview
Description
4-Chloro-8-fluoroquinoline is used as an intermediate in organic synthesis . It has a molecular formula of C9H5ClFN and a molecular weight of 181.59 .
Synthesis Analysis
4-Chloro-8-fluoroquinoline is synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 4-Chloro-8-fluoroquinoline consists of a quinoline ring system with a chlorine atom at the 4th position and a fluorine atom at the 8th position .Physical And Chemical Properties Analysis
4-Chloro-8-fluoroquinoline is a solid at 20 degrees Celsius . It has a melting point range of 97.0 to 101.0 degrees Celsius .Scientific Research Applications
Organic Synthesis
- 4-Chloro-8-fluoroquinoline is used as an intermediate in organic synthesis . This means it’s a substance produced during the reaction that is consumed by subsequent reactions.
Fluorinated Quinolines
- 4-Chloro-8-fluoroquinoline is a type of fluorinated quinoline . Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These compounds have been studied for their remarkable biological activity and some have found applications in medicine . For example, the quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs .
Antibacterial Activity
- Fluorinated quinolines, including 4-Chloro-8-fluoroquinoline, have been studied for their antibacterial activity . The specific methods and results of these studies are not detailed in the sources, but the general approach involves testing the compounds against various bacterial strains and measuring their growth inhibition .
Antineoplastic Activity
- Some synthetic quinolines have been found to exhibit antineoplastic (anti-cancer) activity . While the specific methods and results are not detailed in the sources, this typically involves testing the compounds in cell culture or animal models of cancer and measuring their effects on tumor growth .
Antiviral Activity
- Synthetic quinolines, potentially including 4-Chloro-8-fluoroquinoline, have been studied for their antiviral activity . This involves testing the compounds against various viruses and measuring their ability to inhibit viral replication .
Agriculture
- A number of fluorinated quinolines have found application in agriculture . While the specific uses are not detailed in the sources, this could potentially involve use as pesticides or growth regulators .
Enzyme Inhibitors
- Many synthetic quinolines, potentially including 4-Chloro-8-fluoroquinoline, have been found to inhibit various enzymes . This could have potential applications in the development of new drugs .
Liquid Crystals
- A number of fluorinated quinolines, including 4-Chloro-8-fluoroquinoline, have found application as components for liquid crystals . Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings .
Cyanine Dyes
- Quinolines, including 4-Chloro-8-fluoroquinoline, can be used as the basis for cyanine dyes . These dyes have a wide range of applications, from photographic film to biological staining .
Heart Disease Treatment
- The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic drugs, such as Flosequinan, a drug used for treatment of heart diseases .
Early Discovery Research
Safety And Hazards
properties
IUPAC Name |
4-chloro-8-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIMKHDPMIPYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371461 | |
Record name | 4-chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoroquinoline | |
CAS RN |
63010-72-0 | |
Record name | 4-chloro-8-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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